molecular formula C26H44O6 B150694 propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate CAS No. 134152-12-8

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate

Cat. No.: B150694
CAS No.: 134152-12-8
M. Wt: 452.6 g/mol
InChI Key: AVURBUBODITDLQ-GNHNHSQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate is a synthetic derivative of prostaglandin F2alpha. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its potent biological activities, particularly in the field of ophthalmology and reproductive health .

Preparation Methods

The synthesis of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate typically involves the esterification of prostaglandin F2alpha with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:

Scientific Research Applications

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate involves its interaction with prostaglandin receptors, particularly the FP receptor. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to various physiological responses, such as the reduction of intraocular pressure in the eye and the induction of uterine contractions .

Comparison with Similar Compounds

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate can be compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds share a common mechanism of action through prostaglandin receptors, this compound is unique in its specific esterification, which may confer different pharmacokinetic properties and biological activities . Similar compounds include:

  • Latanoprost
  • Travoprost
  • Bimatoprost
  • Tafluprost

These compounds are primarily used in the treatment of glaucoma and have varying efficacy and safety profiles .

Properties

CAS No.

134152-12-8

Molecular Formula

C26H44O6

Molecular Weight

452.6 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-propanoyloxyoct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H44O6/c1-5-7-10-13-20(32-25(29)6-2)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-26(30)31-19(3)4/h8,11,16-17,19-24,27-28H,5-7,9-10,12-15,18H2,1-4H3/b11-8-,17-16+/t20-,21+,22+,23-,24+/m0/s1

InChI Key

AVURBUBODITDLQ-GNHNHSQOSA-N

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)OC(=O)CC

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)OC(=O)CC

Synonyms

15-prop-PGF2alpha-IE
15-propionat-PGF2alpha-isopropyl ester
15-propionat-prostaglandin F2alpha-isopropyl este

Origin of Product

United States

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